molecular formula C18H22N4O5 B2544523 N-(furan-2-ylmethyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021023-23-3

N-(furan-2-ylmethyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No. B2544523
CAS RN: 1021023-23-3
M. Wt: 374.397
InChI Key: COUSHWZIRAGUPZ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C18H22N4O5 and its molecular weight is 374.397. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

STK979150 has demonstrated promising anticancer potential. Researchers have investigated its effects on cancer cell lines, particularly hepatocellular carcinoma (HePG-2) and colon cancer (HCT-116) cells. Preliminary studies indicate that the ligand (STK979150) exhibits greater cytotoxicity than its metal complexes, making it a potential candidate for further drug development .

Metal Complexes and Coordination Chemistry

The synthesis of STK979150 involves the ligand N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L). Upon reaction with metal ions (Cu(II), Co(II), Ni(II), and Zn(II)), STK979150 forms complexes with a stoichiometric ratio of 1:2 (metal to ligand). Spectroscopic studies reveal that the ligand chelates to the metal ions in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen .

Computational Chemistry (DFT Calculations)

Density Functional Theory (DFT) calculations have been employed to explore the electronic properties of STK979150 and its Ni(II) complex. The ligand and Ni(II) complex exhibit distinct HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energies. These computational insights provide valuable information for understanding the ligand’s behavior and reactivity .

Bitter Taste Compounds in Roasted Coffee

Interestingly, STK979150 is related to (furan-2-yl)methylated benzene diols and triols. These compounds have been studied in the context of identifying unknown bitter taste compounds in roasted coffee. Their limited oxidative and chemical stability poses challenges for analytical fractionation approaches .

Climate Change Adaptation Solutions

While not directly related to STK979150, the broader application of science, technology, and innovation solutions includes climate change adaptation. Researchers explore ways to increase participation in climate adaptation efforts, emphasizing best practices and their internal and external validity .

Medicine and Healthcare Research

STK979150 contributes to the field of medicine and healthcare. Its potential as an anticancer agent, along with its coordination chemistry and computational properties, opens avenues for drug discovery and diagnostic tool development. Understanding its mechanisms of action may lead to novel therapeutic interventions .

properties

IUPAC Name

N-(furan-2-ylmethyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5/c1-20-16-13(17(24)21(2)18(20)25)10-14(22(16)7-5-8-26-3)15(23)19-11-12-6-4-9-27-12/h4,6,9-10H,5,7-8,11H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUSHWZIRAGUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CCCOC)C(=O)NCC3=CC=CO3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

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